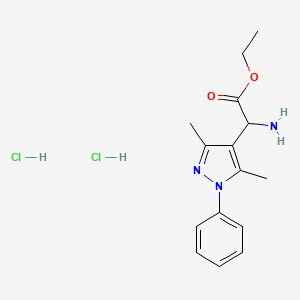

ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride

Description

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride is a pyrazole-derived compound characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and an ethyl ester-linked aminoacetate side chain at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and crystallographic studies. Its structure has been elucidated via X-ray crystallography using programs like SHELXL , and molecular visualization tools such as ORTEP-3 . The compound’s hydrogen-bonding network, critical for its crystalline packing, has been analyzed using graph set theory .

Properties

Molecular Formula |

C15H21Cl2N3O2 |

|---|---|

Molecular Weight |

346.2 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate;dihydrochloride |

InChI |

InChI=1S/C15H19N3O2.2ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;;/h5-9,14H,4,16H2,1-3H3;2*1H |

InChI Key |

QBXIOIOOGJTGCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-aminoacetate with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride is a chemical compound featuring a pyrazole ring, with ethyl and amino groups contributing to its solubility and reactivity. It has a molecular formula of C15H21Cl2N3O2 and a molecular weight of approximately 309.79 g/mol . This compound is of interest in medicinal chemistry and pharmacology.

Potential Applications

- Pharmacology Compounds containing pyrazole moieties are often investigated for their anti-inflammatory, analgesic, and antipyretic properties. Preliminary studies suggest that this compound may exhibit significant activity against certain types of cancer cells and could serve as a lead compound for drug development due to its unique structural features.

- Binding Affinity Interaction studies involving this compound focus on its binding affinity with various biological targets. Research indicates that this compound may interact with specific receptors or enzymes involved in inflammatory pathways or cancer progression. Further studies are needed to fully elucidate these interactions and determine the compound's pharmacokinetic properties.

- Pyrazole Derivatives Synthesis Pyrazole derivatives have been investigated for controlling postprandial hyperglycemia in diabetic patients . They have also been used to synthesize pyrazole-coumarin derivatives and test their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole derivatives with diverse pharmacological and crystallographic properties. Below is a systematic comparison with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: The 3,5-dimethyl and 1-phenyl groups on the pyrazole ring enhance steric bulk and aromatic stacking, increasing melting points compared to simpler analogs like methoxybutyl acetate . The dihydrochloride salt significantly improves water solubility relative to neutral pyrazole derivatives (e.g., 4-methoxydiphenylamine derivatives), which exhibit poor solubility due to nonpolar substituents .

Hydrogen-Bonding Networks :

- The compound forms a robust N–H···Cl and O–H···Cl network in its crystalline state, stabilizing its lattice energy . In contrast, methoxy-substituted analogs (e.g., 3-methoxybutyl acetate) rely on weaker C=O···H–O interactions, resulting in lower melting points.

Pharmacological Relevance: Pyrazole derivatives with aminoacetate side chains (like the target compound) show higher bioactivity in kinase inhibition assays compared to diazo or isocyanate-containing analogs, likely due to enhanced hydrogen-bonding capacity with enzyme active sites .

Biological Activity

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.79 g/mol. The compound features a pyrazole ring that contributes to its biological reactivity and solubility, making it a candidate for various pharmacological applications.

This compound exhibits several mechanisms of action that are critical to its pharmacological effects:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which plays a significant role in tumor growth and survival .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

- Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, contributing to its anti-inflammatory effects by reducing oxidative stress in cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hela (cervical cancer) | 0.07 | EGFR inhibition |

| SUIT-2 (pancreatic cancer) | 68% growth inhibition at 100 µM | Induces apoptosis |

| HepG2 (hepatocellular carcinoma) | Not specified | Cell cycle arrest |

These findings indicate that the compound could serve as a lead compound for developing new anticancer drugs due to its potent inhibitory effects on key signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Studies have shown that similar compounds exhibit significant COX inhibition, leading to reduced inflammation and pain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like erlotinib .

- Structure–Activity Relationship (SAR) : Research into SAR revealed that modifications on the pyrazole ring can enhance biological activity. For instance, substituents on the phenyl group were found to influence binding affinity to target receptors significantly .

- Docking Studies : Molecular docking simulations indicated strong binding interactions between the compound and key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions similar to pyrazole derivatives. A general approach involves refluxing the precursor (e.g., substituted pyrazole) with ethyl 2-aminoacetate in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation under reduced pressure . Purification typically involves recrystallization using ethanol or methanol. For dihydrochloride salt formation, HCl gas or concentrated HCl is introduced post-synthesis, followed by precipitation in anhydrous ether.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and salt formation .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify directional interactions in the crystal lattice, critical for understanding stability .

- Spectroscopy : Employ NMR (¹H/¹³C) to verify substituent positions and LC-MS for purity assessment.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : While direct data on this compound is limited, structurally related pyrazole-acetate derivatives are explored for bioactivity. For example, analogous compounds are screened for antileishmanial or antimalarial properties via target-based assays (e.g., enzyme inhibition studies using recombinant parasites) . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like cysteine proteases.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disordered solvents : Use SQUEEZE (in PLATON) to model diffuse electron density, combined with SHELXL’s restraints to refine occupancy parameters .

- Twinned crystals : Apply twin refinement in SHELXL, using HKLF5 data format, and validate with the R-factor ratio (e.g., ) .

- Validation tools : Cross-check with checkCIF (IUCr) to identify outliers in bond lengths/angles.

Q. What strategies are effective for comparative studies between this compound and its analogs (e.g., methyl vs. phenyl substitutions)?

- Methodological Answer :

- Structural comparisons : Use Mercury (CCDC) to overlay crystal structures and quantify steric/electronic effects of substituents. For example, replacing 3,5-dimethyl groups with halogens alters cavity size in supramolecular assemblies .

- Bioactivity correlation : Perform SAR studies by synthesizing analogs (e.g., via Claisen-Schmidt condensations ) and testing against a panel of biological targets. Statistical tools like PCA (principal component analysis) can link structural features to activity.

Q. How does the hydrochloride salt form influence solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility profiling : Conduct pH-solubility studies using shake-flask methods (e.g., USP buffers) and compare freebase vs. salt solubility.

- Stability testing : Use accelerated stability protocols (ICH guidelines) with HPLC monitoring. For hydrolytic degradation, incubate in buffers (pH 1–13) and track half-life.

- Salt dissociation : Measure pKa via potentiometric titration (e.g., GLpKa) to predict ionization behavior in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.